2-Fluoro-4-(3-formylphenyl)benzoic acid
Description
2-Fluoro-4-(3-formylphenyl)benzoic acid (CAS: 1261970-90-4, molecular formula: C₁₄H₉FO₃) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and a 3-formylphenyl substituent at the 4-position of the aromatic ring. The formyl group (-CHO) on the phenyl ring introduces reactivity for further synthetic modifications, such as Schiff base formation or conjugation with biomolecules, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-4-(3-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZUQGGPCLNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688876 | |
| Record name | 3-Fluoro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-35-0 | |
| Record name | 3-Fluoro-3'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-formylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(3-formylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 2-Fluoro-4-(3-carboxyphenyl)benzoic acid.
Reduction: 2-Fluoro-4-(3-hydroxyphenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(3-formylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-formylphenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fluorinated Benzoic Acid Derivatives
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing Groups (e.g., CF₃, oxadiazole) :
The trifluoromethyl group in 2-fluoro-4-(trifluoromethyl)benzoic acid increases acidity (pKa ~2.5–3.0) and enhances binding to hydrophobic pockets in proteins, making it a preferred agonist precursor . Similarly, the oxadiazole ring in HDAC inhibitors improves metabolic stability and target affinity .Formyl Group (-CHO) :
The 3-formylphenyl substituent in the target compound offers unique reactivity for bioconjugation (e.g., forming hydrazones or imines), which is absent in analogs like the RARα antagonist (chromane derivative) . This property aligns with biosensor applications, where aldehyde groups facilitate covalent immobilization of probes .- Positional Isomerism: Substituent position significantly impacts bioactivity. For example, ortho-fluoro substituents in 4-fluoro-2-(phenylamino)benzoic acid induce conformational strain, stabilizing intramolecular hydrogen bonds . In contrast, para-substituted analogs (e.g., 2-fluoro-4-CF₃) exhibit stronger electronic effects due to resonance with the carboxylic acid group .
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